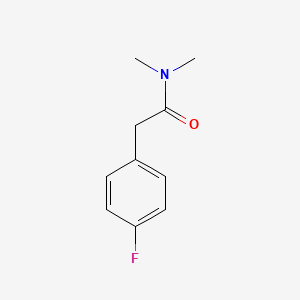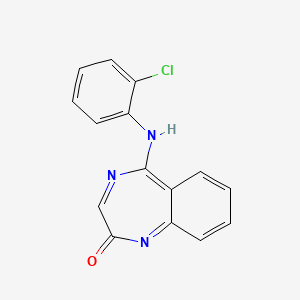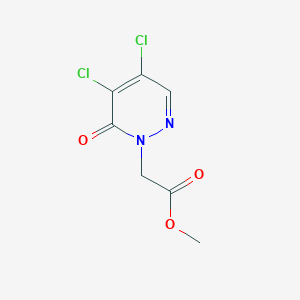![molecular formula C11H13N3O B7464291 3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound belongs to the family of triazoloazepines and has a unique chemical structure that makes it an interesting target for drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It may also interact with ion channels and receptors in the brain to produce its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are important neurotransmitters involved in mood regulation. It has also been found to have anxiolytic and anticonvulsant effects, which may be due to its ability to modulate the activity of GABA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine in lab experiments is its high potency and selectivity. It has been shown to have a strong pharmacological effect at low concentrations, which makes it an ideal candidate for drug discovery and development. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the scientific research on 3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine. One of the areas of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another area of interest is its potential as an antidepressant and anxiolytic agent. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine involves the reaction of furfurylamine with 1,2,4-triazole-3-carboxylic acid in the presence of a catalyst such as phosphorus oxychloride. The reaction proceeds through a series of steps that involve the formation of an intermediate compound, which is then cyclized to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine has shown promising results in various scientific research applications. It has been studied for its potential as an anticonvulsant, anxiolytic, and antidepressant agent. It has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(furan-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-6-10-12-13-11(14(10)7-3-1)9-5-4-8-15-9/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATONLSHHMCYURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate](/img/structure/B7464210.png)
![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7464213.png)
![1-[(4-bromophenyl)carbonyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7464225.png)
![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7464228.png)

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde](/img/structure/B7464257.png)


![[2-[4-[(2,4-Dinitrobenzoyl)amino]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B7464274.png)
![3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7464275.png)
![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)

